molecular formula C27H25BrClN3O6S B2578941 ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 477557-44-1

ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2578941
CAS No.: 477557-44-1
M. Wt: 634.93
InChI Key: LQGSZRNVHIQIAN-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a structurally complex molecule featuring:

  • A piperazine core substituted with an ethyl carboxylate group.
  • A benzenesulfonyl moiety at the 4-position of the piperazine.
  • A carbamoyl linker connecting the sulfonyl group to a substituted aromatic ring.
  • A 4-bromo-2-(2-chlorobenzoyl)phenyl group, which introduces halogenated aromaticity and steric bulk.

This compound is likely designed for therapeutic applications, such as enzyme inhibition (e.g., PARP-1, kinases) or receptor antagonism, given its structural resemblance to bioactive piperazine derivatives described in the literature .

Properties

IUPAC Name

ethyl 4-[4-[[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25BrClN3O6S/c1-2-38-27(35)31-13-15-32(16-14-31)39(36,37)20-10-7-18(8-11-20)26(34)30-24-12-9-19(28)17-22(24)25(33)21-5-3-4-6-23(21)29/h3-12,17H,2,13-16H2,1H3,(H,30,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGSZRNVHIQIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Br)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25BrClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Brominated Chlorobenzoyl Intermediate: This step involves the bromination of 2-chlorobenzoyl chloride using bromine in the presence of a suitable catalyst.

    Coupling with Piperazine: The brominated intermediate is then reacted with piperazine to form the piperazine-benzoyl intermediate.

    Sulfonylation: The piperazine-benzoyl intermediate is further reacted with benzenesulfonyl chloride to introduce the benzenesulfonyl group.

    Esterification: Finally, the compound is esterified with ethyl chloroformate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Differences

In contrast, analogs like and use cyano-thienyl or ethoxy-methylbenzothiazole groups, which may improve solubility but reduce steric bulk .

Core Heterocycles :

  • The piperazine ring in the target compound is substituted with a sulfonyl-carbamoyl system, while uses a piperidine-carboxamide scaffold. Piperazine’s basicity and conformational flexibility may enhance target engagement compared to piperidine .

Linker Groups :

  • The carbamoyl linker in the target compound is critical for hydrogen bonding, similar to and . However, replaces this with an iodobenzamido group, optimizing receptor antagonism via halogen bonding .

Biological Activity

Ethyl 4-(4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structure:

C20H22BrClN2O4S\text{C}_{20}\text{H}_{22}\text{BrClN}_{2}\text{O}_{4}\text{S}

This structure includes a piperazine core, which is known for its diverse biological activity, particularly in drug development.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, modifications to the piperazine structure have led to analogs with enhanced cytotoxicity against various cancer cell lines. A study reported that certain derivatives showed sub-micromolar growth inhibition in pancreatic cancer cell lines, indicating strong potential for further development as anticancer agents .

The proposed mechanism of action for this compound involves interaction with specific protein targets within cancer cells. It has been suggested that the sulfonamide moiety plays a critical role in binding to proteins involved in cell proliferation and survival pathways. This interaction may lead to the induction of apoptosis in cancer cells, thereby inhibiting tumor growth .

Case Study: In Vivo Efficacy

A notable study conducted on a related piperazine compound demonstrated its efficacy in enhancing macrophage activity against cancer cells. In this study, mice treated with the compound showed increased phagocytic activity of macrophages compared to control groups, suggesting an immunomodulatory effect that could complement its direct anticancer properties .

Study Compound Dose Effect Observed
Macrophage ActivationEthyl Compound8 mg/kgIncreased phagocytosis of cancer cells
Tumor Growth InhibitionRelated PiperazineOral administrationReduced tumor size in sarcoma model

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound exhibits low toxicity profiles in animal models. The safety margin appears favorable for further development, with minimal adverse effects reported at therapeutic doses .

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